Lower Lipophilicity vs. Benzylsulfanyl Analog
The target compound exhibits a lower computed octanol-water partition coefficient (clogP 3.63) compared to the non-nitrated benzylsulfanyl analog 3-(benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline (CAS 478047-88-0), which has an experimental/logP-based XLogP3 value of 4.1 [1][2]. The ΔlogP of -0.47 corresponds to an approximately 3-fold increase in predicted aqueous solubility by the Lipinski relationship, enhancing the compound's developability profile for oral or parenteral administration [3].
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 3.63 |
| Comparator Or Baseline | 3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline; XLogP3 = 4.1 |
| Quantified Difference | ΔlogP = -0.47 (≈ 3× higher predicted aqueous solubility) |
| Conditions | Predicted properties: silDrug computation for target; PubChem XLogP3 for comparator |
Why This Matters
Lower logP directly correlates with better aqueous solubility and potentially improved oral bioavailability, making this compound a more suitable starting point for lead optimization than the benzylsulfanyl analog.
- [1] SilDrug Prediction Service, Institute of Biochemistry and Biophysics, PAS. Predicted Physicochemical Properties for C19H15N3O2S (CAS 478047-90-4). Available at: https://sildrug.ibb.waw.pl View Source
- [2] PubChem. Compound Summary for CID 6404505: 3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline. XLogP3-AA property. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3-_Benzylsulfanyl_-5_6-dihydrobenzo_h_cinnoline View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
